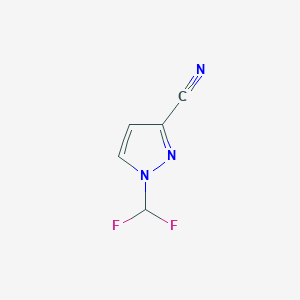

![molecular formula C9H13ClFNS B2892445 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170404-43-9](/img/structure/B2892445.png)

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

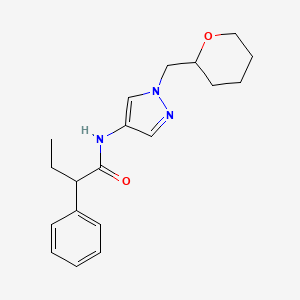

“2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride” is a biochemical used for proteomics research . It has the molecular formula C9H13ClFNS and a molecular weight of 221.7226232 .

Molecular Structure Analysis

The InChI code for “2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride” is 1S/C9H12FNS/c10-9-3-1-8 (2-4-9)7-12-6-5-11 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Aplicaciones Científicas De Investigación

Ring Opening Reactions

Valiullina et al. (2020) demonstrated that ethylamine, including derivatives, can react with specific esters leading to the opening of the β-lactam ring. This process facilitates the formation of pyrrolidine derivatives, highlighting its potential application in the synthesis of complex nitrogen-containing compounds (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Inhibition of Carbonic Anhydrase Isozyme

Ilies et al. (2003) found that halogenated sulfonamides, similar in structure to 2-[(4-Fluorobenzyl)sulfanyl]ethylamine derivatives, can inhibit the carbonic anhydrase isozyme IX. This is crucial for designing inhibitors with potential antitumor applications, indicating the compound's relevance in medical research (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Antimicrobial and Antifungal Activities

The synthesis of derivatives like ethyl 2-(4-fluorophenylsulfonyl) ethylamine hydrochloride has been explored for its potential antimicrobial and antifungal properties. The study by Kumar et al. (2016) into the Knoevenagel condensation reaction of 4-fluorobenzaldehyde and ethyl acetoacetate revealed the compound's potential in this field, suggesting its application in developing new antimicrobial agents (Kumar, Kumara, Lokanath, Kumar, & Prabhuswamy, 2016).

Synthesis of Fluoroamines

Research by Posakony and Tewson (2002) on the synthesis of N-benzyl fluoroamines from corresponding β-amino alcohols indicates that derivatives of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine could be valuable in the synthesis of fluoroamines. This is relevant in creating compounds with potential pharmaceutical applications (Posakony & Tewson, 2002).

Development of Fluorescent Probes

Huang et al. (2008) developed a water-soluble two-photon sensor that shows the potential use of derivatives of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine in creating highly selective and sensitive fluorescent probes for detecting mercury ions in water, showcasing its application in environmental monitoring (Huang, Fan, Peng, Lin, Guo, Ren, Cui, & Sun, 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUYRAOONAOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2892367.png)

![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2892373.png)

![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)

![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)

![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)